

Toddalolactone: A Technical Guide on its Natural Source, Origin, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Toddalolactone is a naturally occurring coumarin that has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2] As a member of the coumarin class, it is characterized by a benzopyran-2-one core structure.[3][4] This technical guide provides an in-depth overview of Toddalolactone, focusing on its botanical sources, geographical origins, biosynthetic pathway, experimental protocols for its isolation and analysis, and its key mechanisms of action. The information is curated to support research and development efforts in pharmacology and medicinal chemistry.

Natural Source and Botanical Origin Primary Botanical Sources

The principal natural source of Toddalolactone is Toddalia asiatica (L.) Lam., a woody, climbing liana belonging to the Rutaceae (citrus) family.[1][5] This plant is a monotypic genus, meaning it is the only species in its genus.[6] Various parts of the plant, including the roots, root bark, stem, and aerial parts, have been found to contain Toddalolactone, with the roots and root bark being the most frequently cited sources for isolation.[6][7]

While T. asiatica is the primary source, Toddalolactone has also been identified in other plants of the Rutaceae family, such as Zanthoxylum nitidum var. tomentosum and Zanthoxylum asiaticum.[3][8][9]



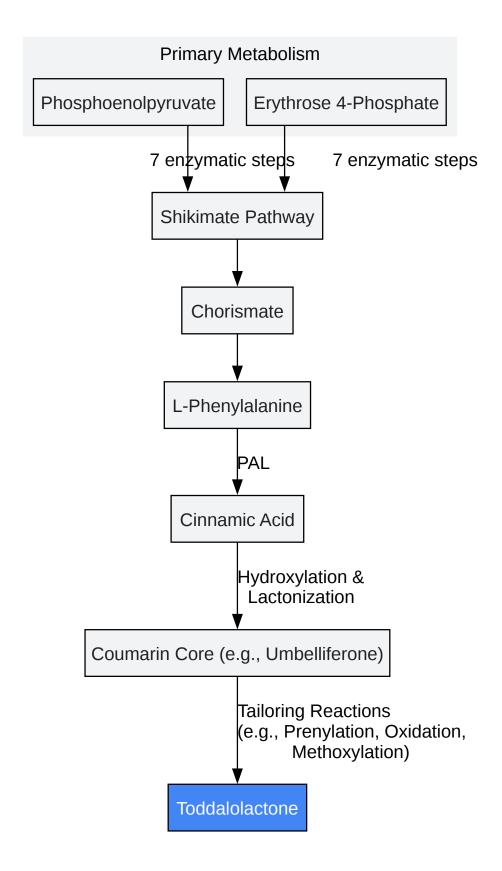
Geographical Distribution and Traditional Use

Toddalia asiatica, also known as the "orange climber," is widely distributed across tropical and subtropical regions.[6] Its native habitats include South Africa, northern tropical Africa, Madagascar, the Mascarene Islands, and extensive parts of Asia, including India and China.[6] In China, it is a well-known traditional medicine referred to as "Feilongzhangxue," particularly used in the folk medicine of Guizhou, Yunnan, and Guangxi provinces for treating ailments like rheumatic arthralgia, stomachache, and traumatic injuries.[10]

Biosynthesis of Toddalolactone

Toddalolactone, as a coumarin, is biosynthesized via the shikimate pathway.[4][11] This essential metabolic pathway is found in plants and microorganisms and is the source of aromatic amino acids and a vast array of phenylpropanoid secondary metabolites.[6][11] The general pathway begins with precursors from primary metabolism and proceeds through shikimic acid to chorismate, a critical branch-point intermediate.[12] Chorismate is then converted to L-phenylalanine, which enters the phenylpropanoid pathway. A key step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid.[13] Through a series of hydroxylations and lactonization, the core coumarin structure is formed. The specific structure of Toddalolactone is achieved through subsequent "tailoring" reactions, including methoxylation and the addition of a dihydroxy-methylbutyl side chain, which are catalyzed by species-specific enzymes.





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Caption: Generalized biosynthetic pathway of Toddalolactone via the shikimate pathway.



Quantitative Data

The biological activity and pharmacokinetic profile of Toddalolactone have been quantified in several studies. The following tables summarize key data points.

Table 1: In Vitro Biological Activity

Target Assay Type Value	Reference(s)
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| Recombinant Human PAI-1 | Chromogenic Assay | IC₅₀: 37.31 ± 3.23 μM |[8][9][14] |

Table 2: Pharmacokinetic Parameters in Sprague-Dawley Rats (10 mg/kg, intravenous)

Parameter	Description	Value	Reference(s)
C _{max}	Maximum Plasma Concentration	0.42 μg/mL	[1]
Tmax	Time to C _{max}	0.25 h	[1]
t1/2	Elimination Half-life	1.05 h	[1]

| AUC_{0-t} | Area Under the Curve | 0.46 μg/mL/h |[1] |

Table 3: Metabolic Half-Life (t1/2) in Liver Microsomes

Species	CYP-mediated t ₁ / ₂ (min)	UGT-mediated t ₁ / ₂ (min)	Reference(s)
Human	673 ± 36	83 ± 8.2	[1]
Monkey	245 ± 19	66 ± 7.6	[1]
Dog	494 ± 42	N/A	[1]
Minipig	307 ± 28	85 ± 4.3	[1]
Rabbit	407 ± 31	124 ± 8.3	[1]
Rat	382 ± 17	129 ± 11.8	[1]

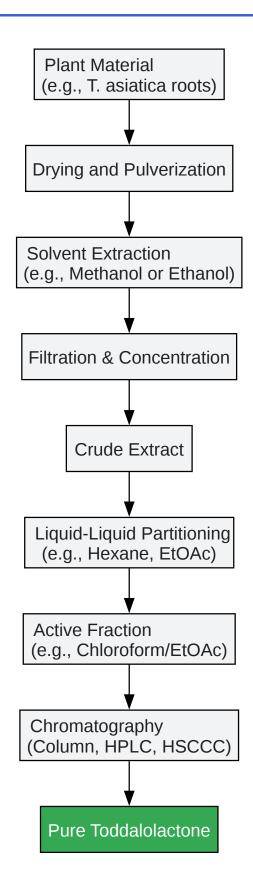


| Mouse | 235 ± 21 | N/A |[1] |

Experimental Protocols Isolation and Purification of Toddalolactone

A common workflow for isolating Toddalolactone involves solvent extraction followed by chromatographic purification.





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Caption: General experimental workflow for the isolation of Toddalolactone.



Methodology: Methanolic Extraction

- Preparation: Air-dry the root bark of T. asiatica and pulverize it into a coarse powder.
- Extraction: Macerate the powdered material in methanol (or 95% ethanol) at room temperature for 72 hours, with periodic agitation. Repeat the extraction process three times to ensure maximum yield.[15]
- Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
- Fractionation: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Toddalolactone typically concentrates in the chloroform and ethyl acetate fractions.
- Purification: Subject the active fraction to column chromatography over silica gel, eluting with a gradient of n-hexane and ethyl acetate. Further purify the resulting fractions using preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to yield pure Toddalolactone.[15]

PAI-1 Inhibition Chromogenic Assay

This protocol determines the inhibitory effect of Toddalolactone on Plasminogen Activator Inhibitor-1 (PAI-1).[8][9]

Methodology:

- Incubation: In a 96-well plate, incubate recombinant human active PAI-1 with varying concentrations of Toddalolactone (or a vehicle control) in assay buffer for 15 minutes at room temperature to allow for binding.
- Enzyme Addition: Add a fixed concentration of a plasminogen activator, such as urokinase-type plasminogen activator (uPA), to each well and incubate for an additional 10 minutes at 37°C.
- Substrate Addition: Add a chromogenic substrate specific for uPA to all wells.



- Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to the residual uPA activity.
- Calculation: Calculate the percentage of PAI-1 inhibition for each Toddalolactone concentration relative to the control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a doseresponse curve.

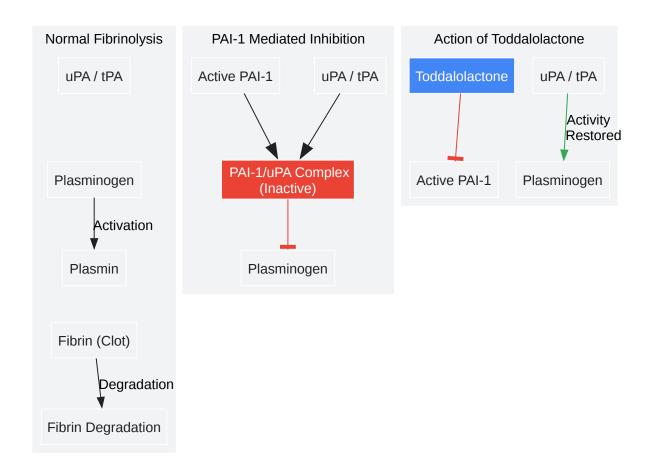
Pharmacological Activity and Signaling Pathways

Toddalolactone's primary reported mechanism of action is the inhibition of PAI-1, a key regulator in the fibrinolysis system.

Inhibition of the PAI-1/uPA Signaling Pathway

PAI-1 is the principal inhibitor of tissue-type (tPA) and urokinase-type (uPA) plasminogen activators. By inhibiting these activators, PAI-1 suppresses the conversion of plasminogen to plasmin, thereby inhibiting the breakdown of fibrin clots. Elevated PAI-1 levels are associated with thrombotic diseases. Toddalolactone directly inhibits PAI-1 activity.[9][14] It prevents the formation of the stable covalent complex between PAI-1 and uPA.[8][14] This action restores the catalytic activity of uPA, promoting plasminogen activation and subsequent fibrinolysis. This mechanism underlies the potential of Toddalolactone as an antithrombotic agent.[8][9]





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Caption: Mechanism of PAI-1 inhibition by Toddalolactone.

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